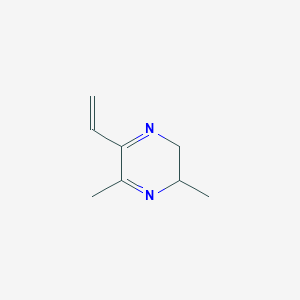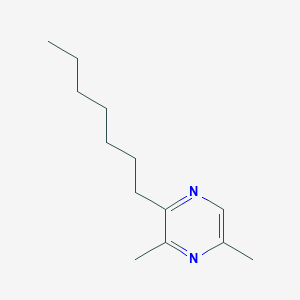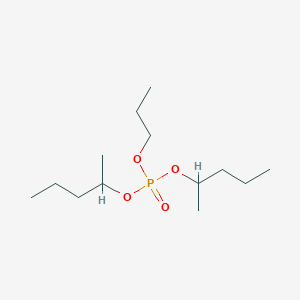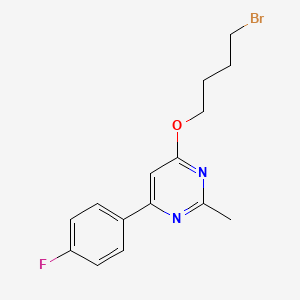![molecular formula C21H15F17O3 B15169853 4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate CAS No. 649721-94-8](/img/structure/B15169853.png)
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a heptadecafluorooctyl group attached to a phenoxy group, which is further linked to a butyl prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate typically involves the reaction of 4-(heptadecafluorooctyl)phenol with butyl prop-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The phenoxy and butyl prop-2-enoate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological interactions and processes.
Industry: It is used in the production of specialty polymers and coatings due to its unique properties.
Mechanism of Action
The mechanism by which 4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate exerts its effects involves interactions with specific molecular targets. The heptadecafluorooctyl group imparts hydrophobic characteristics, which can influence the compound’s behavior in biological systems. The phenoxy and butyl prop-2-enoate groups may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Heptadecafluorooctyl)phenoxy]butyl methacrylate
- 4-[4-(Heptadecafluorooctyl)phenoxy]butyl acrylate
Uniqueness
4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and application potential in various fields.
Properties
CAS No. |
649721-94-8 |
|---|---|
Molecular Formula |
C21H15F17O3 |
Molecular Weight |
638.3 g/mol |
IUPAC Name |
4-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenoxy]butyl prop-2-enoate |
InChI |
InChI=1S/C21H15F17O3/c1-2-13(39)41-10-4-3-9-40-12-7-5-11(6-8-12)14(22,23)15(24,25)16(26,27)17(28,29)18(30,31)19(32,33)20(34,35)21(36,37)38/h2,5-8H,1,3-4,9-10H2 |
InChI Key |
BTSFCVZAHTYISO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)


![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)

![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)




![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)

